2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 923106-15-4
Cat. No.: VC4495121
Molecular Formula: C10H7FN2O2S
Molecular Weight: 238.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923106-15-4 |
---|---|
Molecular Formula | C10H7FN2O2S |
Molecular Weight | 238.24 |
IUPAC Name | 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |
Standard InChI Key | HSHSZEZYDZWQFP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=C(N=C(S2)N)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a bicyclic organic compound featuring a thiazole ring fused with a 2-fluorophenyl group. The thiazole scaffold (a five-membered ring containing nitrogen and sulfur atoms) is substituted at positions 2, 4, and 5 with an amino group, carboxylic acid, and 2-fluorophenyl moiety, respectively .
Molecular Properties
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Molecular Formula: C₁₀H₇FN₂O₂S
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IUPAC Name: 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl group enhances metabolic stability and bioavailability . The carboxylic acid group at position 4 enables salt formation or esterification, critical for prodrug design .
Biological Activities and Mechanisms
Antifungal Activity
In vitro assays against six fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani) demonstrated that derivatives of this compound exhibit >50% inhibition at 50 μg/mL . For example:
The mechanism involves disruption of fungal cell membrane integrity via thiazole-mediated interference with ergosterol biosynthesis .
Antiviral Activity
Against Tobacco Mosaic Virus (TMV), the compound showed 60–75% inhibition at 100 μg/mL in vivo . The carboxylic acid group enhances binding to viral coat proteins, preventing RNA uncoating .
Comparative Analysis with Structural Analogs
Property | 2-Fluorophenyl Derivative | 4-Fluorophenyl Derivative |
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Molecular Weight | 238.24 g/mol | 238.24 g/mol |
Antifungal Activity | 50–62% inhibition | 45–55% inhibition |
LogP | 2.16 (calculated) | 2.20 (calculated) |
The 2-fluorophenyl isomer shows marginally higher bioactivity, likely due to steric effects favoring target binding .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Development
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Antimicrobial Agents: Lead optimization for hospital-acquired infections .
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Kinase Inhibitors: Thiazole cores are explored in EGFR and VEGFR inhibitors .
Agrochemical Uses
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